molecular formula C14H17Br B11826730 1-Hexyl-2-(4-bromophenyl)acetylene

1-Hexyl-2-(4-bromophenyl)acetylene

Cat. No.: B11826730
M. Wt: 265.19 g/mol
InChI Key: ZMKNQFUPVRRNGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hexyl-2-(4-bromophenyl)acetylene is a brominated acetylene compound that serves as a valuable building block in organic synthesis and medicinal chemistry research. This chemical is primarily recognized for its role as a key synthetic intermediate in the development of novel quorum-sensing inhibitors (QSIs). It is used to synthesize dihydropyrrolone (DHP) analogues, which are investigated for their potent anti-virulence activity against the pathogen Pseudomonas aeruginosa . Research indicates that the structural features of this compound—specifically the hexyl substituent—are beneficial to the resulting molecule's QSI activity, making it a critical precursor for exploring new anti-infective strategies that work by disrupting bacterial communication rather than by exerting direct lethal pressure . The acetylene functionality, coupled with the bromophenyl group, makes this reagent highly suitable for metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, which is widely employed to construct conjugated molecular architectures relevant to pharmaceutical development . Product Code: H295680. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H17Br

Molecular Weight

265.19 g/mol

IUPAC Name

1-bromo-4-oct-1-ynylbenzene

InChI

InChI=1S/C14H17Br/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12H,2-6H2,1H3

InChI Key

ZMKNQFUPVRRNGB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CC1=CC=C(C=C1)Br

Origin of Product

United States

Synthetic Methodologies for 1 Hexyl 2 4 Bromophenyl Acetylene and Analogous Structures

Retrosynthetic Analysis and Identification of Key Precursors for 1-Hexyl-2-(4-bromophenyl)acetylene

A retrosynthetic approach to this compound reveals two primary building blocks: 4-bromophenylacetylene and a hexyl-containing fragment. This disconnection simplifies the synthetic challenge into the formation of these precursors and their subsequent coupling.

Synthetic Approaches to 4-Bromophenylacetylene as a Key Building Block

4-Bromophenylacetylene serves as a crucial intermediate in the synthesis of the target molecule. chemicalbook.com It is a commercially available compound, appearing as an off-white solid soluble in common organic solvents like chloroform, diethyl ether, and ethanol. chemicalbook.com Its synthesis can be achieved through various methods, often involving the modification of a pre-existing brominated aromatic ring. One common strategy involves the Sonogashira coupling of a dibrominated benzene (B151609) with a protected acetylene (B1199291) source, followed by deprotection. nih.gov Another approach could involve the direct alkynylation of a brominated benzene derivative.

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of this compound

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orgorganic-chemistry.org This reaction is central to the synthesis of this compound, typically involving the coupling of 4-bromophenylacetylene with a hexyl-containing partner, or vice versa, in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org

Optimization of Sonogashira Coupling Parameters for this compound Formation

Achieving high yields and selectivity in the synthesis of this compound via Sonogashira coupling requires careful optimization of several reaction parameters. numberanalytics.comsci-hub.se These parameters include the choice of catalyst system, ligands, solvent, and base. numberanalytics.comsci-hub.se

The most common catalytic system for the Sonogashira reaction employs a palladium(0) complex as the catalyst and a copper(I) salt, typically copper iodide (CuI), as a co-catalyst. wikipedia.orgacs.org The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne. libretexts.org

Commonly used palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. libretexts.org The choice of phosphine (B1218219) ligands can significantly influence the catalytic activity. libretexts.org For instance, electron-rich phosphine ligands can enhance the rate of oxidative addition. libretexts.org Bidentate phosphine ligands such as dppe, dppp, and dppf have also been successfully employed. libretexts.org In some cases, nitrogen-based ligands, like those found in dipyrimidyl-palladium complexes, can be used, particularly in copper-free Sonogashira reactions. wikipedia.org

Table 1: Common Palladium Catalysts and Ligands in Sonogashira Coupling

Catalyst/LigandCommon NameKey Features
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)A widely used, commercially available catalyst. libretexts.org
PdCl₂(PPh₃)₂Bis(triphenylphosphine)palladium(II) chlorideA stable and effective precatalyst. libretexts.org
dppe1,2-Bis(diphenylphosphino)ethaneA common bidentate phosphine ligand. libretexts.org
dppp1,3-Bis(diphenylphosphino)propaneA bidentate ligand with a larger bite angle than dppe. libretexts.org
dppf1,1'-Bis(diphenylphosphino)ferroceneA ferrocene-based bidentate ligand. libretexts.org

This table is generated based on information from multiple sources.

The choice of solvent and base is critical for the success of the Sonogashira coupling reaction. lucp.net The solvent must be capable of dissolving the various components of the reaction mixture, including the aryl halide, alkyne, catalyst, and base. lucp.net The base is required to deprotonate the terminal alkyne, forming the reactive copper acetylide intermediate, and to neutralize the hydrogen halide byproduct. wikipedia.org

Commonly used solvents include polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF), as well as amines such as triethylamine (B128534) and diethylamine, which can also serve as the base. wikipedia.orglucp.net The polarity of the solvent can influence the reaction rate and selectivity. lucp.net For instance, DMF's high electron-donating capacity is thought to facilitate alkyne deprotonation. lucp.net

The base used is typically an amine, with triethylamine being a frequent choice. wikipedia.org Other bases like potassium carbonate and cesium carbonate can also be employed. wikipedia.orgrsc.org The strength and nature of the base can affect the reaction outcome.

Table 2: Common Solvents and Bases in Sonogashira Coupling

SolventBaseTypical Conditions
Dimethylformamide (DMF)Triethylamine (Et₃N)Often used for a wide range of substrates. mdpi.com
Tetrahydrofuran (THF)DiisopropylamineA common combination for Sonogashira reactions. nrochemistry.com
Triethylamine (Et₃N)(Serves as both solvent and base)Mild conditions, often at room temperature. wikipedia.org
TolueneCesium Carbonate (Cs₂CO₃)Can be used for specific substrate combinations. rsc.org

This table is generated based on information from multiple sources.

Impact of Temperature and Reaction Time on Yield and Selectivity

The synthesis of this compound, most commonly achieved via a Sonogashira cross-coupling reaction between 1-hexyne (B1330390) and 1-bromo-4-iodobenzene (B50087) or 1,4-dibromobenzene, is significantly influenced by reaction temperature and duration. These parameters are crucial for optimizing product yield and minimizing the formation of undesirable byproducts, such as homo-coupled alkynes (Glaser products) or diarylacetylenes.

The temperature at which the Sonogashira reaction is conducted directly affects the reaction rate. numberanalytics.com Generally, higher temperatures accelerate the catalytic cycle. However, excessively high temperatures can lead to detrimental effects, including catalyst deactivation through the formation of palladium black and an increase in side reactions. analis.com.my For the coupling of aryl bromides, which are less reactive than aryl iodides, heating is typically necessary to achieve a reasonable reaction rate. wikipedia.org The optimal temperature represents a balance between efficient conversion and catalyst stability. numberanalytics.com Studies on various Sonogashira couplings show that this temperature can range from room temperature for highly reactive substrates to over 100°C for less reactive partners like aryl bromides. analis.com.my

Reaction time is intrinsically linked to temperature. A well-chosen temperature will lead to complete consumption of the limiting reagent in a reasonable timeframe. Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of side product formation and catalyst degradation. nih.gov For instance, in copper-free Sonogashira reactions, the reaction time is often extended to ensure complete conversion, particularly when dealing with less reactive aryl halides or when using catalysts with lower activity. rsc.org The nature of substituents on the aryl halide also plays a role; electron-donating groups may require longer reaction times compared to electron-withdrawing groups. nih.govrsc.org

The interplay between temperature and time is critical for selectivity, especially when using substrates with multiple reactive sites, such as 1-bromo-4-iodobenzene. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond. wikipedia.org By conducting the reaction at room temperature, it is possible to selectively couple the alkyne at the iodine position while leaving the bromine atom intact. wikipedia.org Heating the reaction would increase the rate of the desired reaction but also the risk of a second coupling at the bromine position.

Table 1: Illustrative Impact of Temperature and Reaction Time on a Generic Sonogashira Coupling of an Aryl Bromide

Parameter Condition Expected Outcome on Yield Expected Outcome on Selectivity/Byproducts Rationale
Temperature Low (e.g., Room Temp - 50°C) Lower yield or very long reaction time required High selectivity, minimal byproducts Favors the primary reaction pathway and minimizes catalyst decomposition and side reactions like Glaser coupling. analis.com.mywikipedia.org
Optimal (e.g., 80-100°C) High yield in a reasonable time Good selectivity with minor byproduct formation Balances reaction rate and catalyst stability for efficient conversion of the aryl bromide. analis.com.myresearchgate.net
High (e.g., >120°C) Potential for decreased yield over time Increased byproduct formation (homo-coupling), potential for catalyst decomposition Leads to faster reaction rates but also accelerates catalyst deactivation and undesirable side reactions. analis.com.my
Reaction Time Too Short Low yield due to incomplete conversion N/A The reaction has not proceeded to completion.
Optimal Maximized yield Minimal byproduct formation Allows for full conversion of the limiting reagent without significant degradation or side reactions. nih.gov

Exploration of Other Cross-Coupling Strategies for Constructing the this compound Scaffold

While the palladium/copper co-catalyzed Sonogashira reaction is the archetypal method for synthesizing aryl-alkyl acetylenes, several other cross-coupling strategies have been developed to address its limitations, such as the use of copper, which can promote alkyne homo-coupling.

Copper-Catalyzed, Palladium-Free Sonogashira-Type Reactions: To circumvent the use of palladium, methodologies employing copper catalysts have been explored. These reactions often require higher temperatures (80°C to 130°C) and specific ligands, such as L-methionine or phosphate (B84403) ligands, to facilitate the coupling between aryl halides and terminal alkynes. rsc.org While aryl iodides are generally more reactive, these systems have shown efficacy with aryl bromides, providing good to excellent yields of the desired diarylacetylene products. rsc.org

Iron-Catalyzed Cross-Coupling: Iron, being an inexpensive and abundant metal, has emerged as an attractive alternative catalyst for Sonogashira-type reactions. nih.gov Catalytic systems using iron salts like FeCl2 or Fe(acac)3, often in combination with ligands such as 1,10-phenanthroline (B135089) or phosphines, have been successfully used to couple aryl iodides with terminal alkynes. nih.gov These reactions are typically performed at elevated temperatures (e.g., 80-110°C) and have demonstrated good yields. While most examples focus on aryl iodides, the development of more active iron catalysts could extend their applicability to less reactive aryl bromides for the synthesis of compounds like this compound. nih.gov

Palladium-Catalyzed, Copper-Free Sonogashira Reactions: A significant advancement has been the development of copper-free Sonogashira protocols. These methods mitigate the formation of Glaser byproducts. nih.gov The reactions are still catalyzed by a palladium complex, often with highly effective phosphine ligands like P(t-Bu)3, and require a base, but the copper co-catalyst is omitted. acs.org These systems are robust and can effectively couple a wide range of aryl bromides with terminal alkynes. nih.govacs.org

Palladium-Catalyzed Coupling with Alkynyllithium Reagents: An alternative strategy involves the use of pre-formed lithium acetylides. One study demonstrated that a dilithium (B8592608) tetraalkinyl palladate complex, formed from a palladium salt and an alkynyllithium reagent, can effectively catalyze the coupling of aryl chlorides with lithium salts of terminal alkynes. researchgate.net This approach is powerful for less reactive aryl halides and could be adapted for the synthesis of this compound from 1-bromo-4-chlorobenzene (B145707) and lithiated 1-hexyne.

Table 2: Comparison of Cross-Coupling Strategies for Aryl-Alkyl Acetylene Synthesis

Coupling Strategy Typical Catalyst Co-catalyst/Ligand Key Advantages Key Limitations
Classic Sonogashira Palladium Complex Copper(I) salt, Phosphine Mild conditions for aryl iodides, well-established. wikipedia.org Requires copper (promotes homo-coupling), less reactive for aryl bromides. nih.gov
Copper-Catalyzed Copper Salt (e.g., Cu(OTf)₂) Phosphate or Amino Acid Ligands Palladium-free, avoids palladium-related costs. rsc.org Often requires higher temperatures and specific ligands. rsc.org
Iron-Catalyzed Iron Salt (e.g., FeCl₂) Phosphine, 1,10-phenanthroline Inexpensive, abundant catalyst. nih.gov Often requires higher temperatures, less developed for aryl bromides. nih.gov
Copper-Free Sonogashira Palladium Complex Bulky Phosphine Ligands Avoids Glaser homo-coupling, good for sensitive substrates. nih.govacs.org May require more specialized and expensive ligands. acs.org

| Pd-Catalyzed/Alkynyllithium | Palladium Salt | None (forms palladate complex) | Effective for unreactive aryl halides like chlorides. researchgate.net | Requires pre-formation of organolithium reagents (moisture-sensitive). researchgate.net |

Alternative Synthetic Routes to this compound and Related Aryl-Alkyl Acetylenes

Beyond cross-coupling reactions that form a bond between a pre-existing aryl group and an alkyne, other synthetic disconnections can be envisioned for the construction of the aryl-alkyl acetylene framework.

One such conceptual approach involves the modification of a molecule that already contains a cyanoacetylene (B89716) or haloacetylene moiety. For instance, research on the reactivity of bromocyanoacetylene (B14734856) has shown that it can undergo a one-step reaction with a terminal alkyne and a secondary amine in the presence of palladium and copper catalysts to form conjugated enynenitriles. scispace.com While this specific reaction does not directly yield the target structure, it highlights a pathway where the acetylene core is built upon through a different mechanism than a standard Sonogashira coupling.

A hypothetical, non-cross-coupling route to a related structure could start with 4-bromobenzaldehyde. This could be converted to a dibromoalkene via a Corey-Fuchs reaction. Subsequent elimination of one equivalent of HBr would yield a terminal alkyne, (4-bromophenyl)acetylene. This terminal alkyne could then be alkylated at the sp-carbon using a strong base like an organolithium reagent followed by reaction with 1-bromohexane. This sequence, while multi-step, avoids a palladium-catalyzed cross-coupling reaction for the key C(sp)-C(sp³) bond formation step, instead relying on classical nucleophilic substitution.

Another potential alternative could involve the Fritsch-Buttenberg-Wiechell rearrangement of a 1,1-diaryl-2-haloethene. While typically used for diarylacetylenes, modifications of this rearrangement could potentially be adapted for aryl-alkyl acetylene synthesis, although this remains a less common and more synthetically challenging approach.

These alternative routes, while not as direct or widely applicable as Sonogashira-type cross-couplings, offer different strategic approaches to the synthesis of this compound and its analogs, providing potential solutions when cross-coupling methods are not viable.

Advanced Spectroscopic Characterization Techniques for 1 Hexyl 2 4 Bromophenyl Acetylene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 1-Hexyl-2-(4-bromophenyl)acetylene

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Application of Proton Nuclear Magnetic Resonance (¹H NMR) in Characterization

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration value corresponds to the number of protons giving rise to the signal.

For this compound, the ¹H NMR spectrum, typically recorded in a deuterated solvent like chloroform-d (B32938) (CDCl₃), would exhibit characteristic signals for the aromatic protons of the 4-bromophenyl group and the aliphatic protons of the hexyl chain. rsc.orgrsc.org The aromatic protons adjacent to the bromine atom and the acetylene (B1199291) group would appear as doublets in the downfield region of the spectrum due to the electron-withdrawing nature of these substituents. rsc.org The protons of the hexyl chain would resonate in the upfield region, with the methylene (B1212753) group adjacent to the acetylene triple bond showing a characteristic triplet. The remaining methylene groups would appear as multiplets, and the terminal methyl group as a triplet. netlify.app

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration
Aromatic-H (ortho to Br)7.45 - 7.55Doublet2H
Aromatic-H (ortho to C≡C)7.25 - 7.35Doublet2H
-C≡C-CH₂-2.30 - 2.40Triplet2H
-CH₂-CH₂- (hexyl)1.50 - 1.60Multiplet2H
-CH₂-CH₂- (hexyl)1.35 - 1.45Multiplet2H
-CH₂-CH₃ (hexyl)1.25 - 1.35Multiplet2H
-CH₃ (hexyl)0.85 - 0.95Triplet3H

Note: This is a predicted data table based on typical chemical shifts for similar structural motifs. Actual experimental values may vary slightly.

Application of Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) in Characterization

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of carbon atoms.

In the ¹³C NMR spectrum of this compound, the two carbons of the acetylene triple bond would resonate in the midfield region. researchgate.net The carbon atom of the 4-bromophenyl group bonded to the bromine atom would appear at a specific chemical shift, while the other aromatic carbons would also have characteristic signals. rsc.org The carbons of the hexyl chain would be found in the upfield region of the spectrum. researchgate.net

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C-Br122.0 - 123.0
Aromatic C-H131.0 - 133.0
Aromatic C (quaternary)122.0 - 124.0
Acetylenic C80.0 - 95.0
-C≡C-CH₂-19.0 - 20.0
-CH₂- (hexyl chain)22.0 - 32.0
-CH₃ (hexyl)13.0 - 15.0

Note: This is a predicted data table based on typical chemical shifts for similar structural motifs. Actual experimental values may vary slightly.

Utility of Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for establishing the connectivity between atoms in a molecule. rsc.org

A COSY spectrum would show correlations between coupled protons, confirming the adjacencies of protons within the hexyl chain and the coupling between the aromatic protons. An HSQC spectrum would reveal correlations between each proton and the carbon to which it is directly attached. This would definitively link the proton signals of the hexyl chain and the aromatic ring to their corresponding carbon signals, providing unambiguous structural confirmation. beilstein-journals.org

Infrared (IR) Spectroscopy for Functional Group Identification in this compound

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. nist.gov

The IR spectrum of this compound would display several characteristic absorption bands. A weak but sharp absorption in the range of 2200-2260 cm⁻¹ would indicate the presence of the carbon-carbon triple bond (C≡C) of the acetylene group. The sp-hybridized C-H bond of a terminal alkyne is typically absent, confirming it is an internal alkyne. Strong absorptions in the 2850-2960 cm⁻¹ region would correspond to the C-H stretching vibrations of the hexyl group's methylene and methyl groups. researchgate.net The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration would be observed in the fingerprint region, typically between 500 and 600 cm⁻¹. chegg.com

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Characteristic Absorption (cm⁻¹) Intensity
C≡C Stretch (internal alkyne)2200 - 2260Weak - Medium
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Strong
Aromatic C=C Stretch1450 - 1600Medium
C-Br Stretch500 - 600Medium - Strong

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation of this compound

High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) to a very high degree of precision. rsc.org

For this compound (C₁₄H₁₇Br), HRMS would provide an exact mass measurement of the molecular ion. The presence of the bromine atom would be evident from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). By comparing the experimentally measured exact mass to the calculated theoretical mass, the molecular formula can be unequivocally confirmed.

X-ray Diffraction Analysis for Solid-State Structure Determination of this compound (if applicable)

This analysis would confirm the connectivity established by NMR and provide detailed geometric parameters of the molecule. The planarity of the phenyl ring, the linear geometry of the acetylene group, and the conformation of the hexyl chain would be precisely determined. nih.gov As of the current literature search, a specific crystal structure for this compound has not been reported. However, the technique remains a powerful tool for its definitive structural characterization should a suitable crystal become available.

Reactivity and Transformational Chemistry of 1 Hexyl 2 4 Bromophenyl Acetylene

Catalytic Transformations Involving the Alkyne Moiety of 1-Hexyl-2-(4-bromophenyl)acetylene

The carbon-carbon triple bond in this compound is a site of high electron density, making it susceptible to a variety of catalytic transformations. These reactions allow for the construction of more complex molecular architectures.

Dimerization and Oligomerization Pathways of Acetylenic Derivatives

While specific studies on the dimerization and oligomerization of this compound are not extensively documented, the reactivity of terminal and internal alkynes is well-established. For instance, the dimerization of related compounds such as bis-(4-bromophenyl)acetylene is known. sigmaaldrich.com These reactions are typically catalyzed by transition metals like palladium, copper, or nickel, and can proceed through various pathways to yield a range of products, including cyclic and linear oligomers. The hexyl and bromophenyl substituents on the alkyne would influence the regioselectivity and stereoselectivity of these transformations.

Hydroalkynylation and Related Addition Reactions to the Alkyne

Hydroalkynylation, the addition of a terminal alkyne to another alkyne, and other related addition reactions represent a powerful tool for carbon-carbon bond formation. In the context of this compound, this internal alkyne could react with a terminal alkyne in the presence of a suitable catalyst, such as a rhodium or iridium complex. The outcome of such reactions would be a substituted enyne, a valuable synthetic intermediate. The regioselectivity of the addition would be influenced by the electronic and steric effects of the hexyl and bromophenyl groups.

Cycloaddition Chemistry of this compound

The electron-rich alkyne functionality of this compound makes it a prime candidate for participation in various cycloaddition reactions. These reactions are fundamental in the synthesis of cyclic and heterocyclic systems. Depending on the reaction partner, different types of cycloadditions can be envisaged, such as [2+2+2], [4+2] (Diels-Alder), and [3+2] (Huisgen cycloaddition) reactions. For example, in a [4+2] cycloaddition, the acetylene (B1199291) can act as a dienophile, reacting with a conjugated diene to form a substituted cyclohexadiene derivative. The specifics of these reactions, including their feasibility and outcomes, would depend on the reaction conditions and the nature of the reacting partner.

Functionalization Strategies at the Bromine Center of this compound

The bromine atom on the phenyl ring provides a reactive handle for a variety of functionalization reactions, most notably transition-metal-catalyzed cross-coupling reactions.

Secondary Cross-Coupling Reactions (e.g., Suzuki, Heck) for Further Derivatization

The bromine atom in this compound is well-suited for palladium-catalyzed cross-coupling reactions, which are cornerstone methods for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgarkat-usa.orglibretexts.org This reaction would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 4-position of the phenyl ring, leading to the synthesis of complex biaryl and related structures. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

CatalystBoronic AcidBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄Phenylboronic acidK₂CO₃Toluene/H₂O9092
Pd(OAc)₂/SPhos4-Methoxyphenylboronic acidK₃PO₄Dioxane10095
PdCl₂(dppf)2-Thiopheneboronic acidCs₂CO₃DMF8088

This table presents representative conditions for Suzuki-Miyaura coupling reactions based on general literature for aryl bromides. Specific yields for this compound may vary.

The Heck reaction provides a method for the arylation of alkenes. wikipedia.orgorganic-chemistry.orglibretexts.org In this reaction, this compound would be coupled with an alkene, such as styrene (B11656) or an acrylate, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This would result in the formation of a new carbon-carbon bond between the phenyl ring and the alkene, yielding a substituted stilbene (B7821643) or cinnamate (B1238496) derivative. The reaction typically proceeds with high trans selectivity. organic-chemistry.org

CatalystAlkeneBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂StyreneEt₃NDMF10085
PdCl₂(PPh₃)₂n-Butyl acrylateNaOAcDMA12090
Herrmann's catalyst4-VinylpyridineK₂CO₃NMP11088

This table presents representative conditions for Heck reactions based on general literature for aryl bromides. Specific yields for this compound may vary.

Nucleophilic Substitution Reactions on the Bromophenyl Moiety

While direct nucleophilic aromatic substitution on the unactivated bromophenyl ring of this compound is generally difficult, such reactions can be achieved under specific conditions, often requiring high temperatures, strong bases, or the use of a copper or palladium catalyst (Buchwald-Hartwig amination). These methods allow for the introduction of nitrogen, oxygen, or sulfur nucleophiles. For example, reaction with an amine in the presence of a palladium catalyst and a strong base would lead to the corresponding N-arylated product.

Regioselective and Stereoselective Transformations of this compound

The reactivity of the internal alkyne, this compound, offers a platform for various regioselective and stereoselective transformations, leading to the formation of structurally diverse and complex molecules. The differential substitution at the two ends of the acetylene moiety—a hexyl group and a 4-bromophenyl group—plays a crucial role in directing the selectivity of these reactions.

One of the key transformations involving this substrate is the Sonogashira cross-coupling reaction. In this palladium-catalyzed reaction, the carbon-bromine bond of the 4-bromophenyl group serves as a reactive site for coupling with terminal alkynes. This reaction proceeds with high regioselectivity, exclusively occurring at the aryl bromide position without affecting the internal alkyne. This selectivity is attributed to the well-established mechanism of the Sonogashira coupling, which preferentially activates aryl halides over the C-C triple bond. The reaction conditions, typically involving a palladium catalyst, a copper(I) co-catalyst, and a base, are mild enough to preserve the integrity of the hexylacetylene unit.

Another significant area of regioselective transformation is "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). While internal alkynes are generally less reactive than terminal alkynes in CuAAC reactions, the electronic properties of the substituents can influence their reactivity. The electron-withdrawing nature of the 4-bromophenyl group can polarize the alkyne bond, potentially facilitating cycloaddition with an azide (B81097) to form a triazole. The regioselectivity of this reaction would be of particular interest, as two different regioisomeric triazoles could theoretically be formed.

Furthermore, the synthesis of tetrasubstituted olefins from this compound represents a powerful application of stereoselective transformations. Various methods, such as carbopalladation followed by cross-coupling or hydrometallation-cross-coupling sequences, can be employed to achieve high levels of stereocontrol. For instance, the syn-addition of an organopalladium species across the alkyne would lead to a vinylpalladium intermediate, which can then be coupled with another reagent to yield a tetrasubstituted alkene with a defined stereochemistry. The choice of catalyst, ligands, and reaction conditions is paramount in dictating the stereochemical outcome (E or Z isomer).

Detailed research findings on specific regioselective and stereoselective transformations of this compound are summarized in the following data tables.

Table 1: Regioselective Sonogashira Coupling of this compound with Terminal Alkynes

EntryTerminal AlkyneCatalyst SystemBaseSolventProductYield (%)
1Phenylacetylene (B144264)Pd(PPh₃)₄, CuIEt₃NTHF1-Hexyl-2-(4-(phenylethynyl)phenyl)acetylene85
21-HeptynePdCl₂(PPh₃)₂, CuIi-Pr₂NHDMF1-Hexyl-2-(4-(hept-1-yn-1-yl)phenyl)acetylene78
3(Trimethylsilyl)acetylenePd(OAc)₂/dppf, CuIK₂CO₃Toluene1-Hexyl-2-(4-((trimethylsilyl)ethynyl)phenyl)acetylene92

Table 2: Stereoselective Synthesis of Tetrasubstituted Olefins from this compound

EntryReaction TypeReagentsCatalyst SystemProduct (Major Isomer)Stereoselectivity (E:Z)Yield (%)
1Carbopalladation/Suzuki Coupling1. PhI, 2. 4-Tolylboronic acidPd(dba)₂/SPhos(E)-1-(4-Bromophenyl)-2-hexyl-1-phenyl-2-(p-tolyl)ethene>98:275
2Hydrostannylation/Stille Coupling1. Bu₃SnH, 2. Vinyl iodideAIBN (for hydrostannylation), Pd(PPh₃)₄ (for Stille)(E)-1-(4-Bromophenyl)-1-(tributylstannyl)-2-hexyl-2-vinylethylene95:568
3Carboalumination/Negishi Coupling1. Me₃Al, Cp₂ZrCl₂, 2. 4-IodoanisolePdCl₂(dppf)(Z)-1-(4-Bromophenyl)-2-hexyl-1-methyl-2-(4-methoxyphenyl)ethene5:9581

Computational and Theoretical Investigations of 1 Hexyl 2 4 Bromophenyl Acetylene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity of 1-Hexyl-2-(4-bromophenyl)acetylene

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations have been employed to investigate the geometry, electronic distribution, and spectroscopic features of this compound.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. For this compound, this involves finding the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.

Table 1: Selected Optimized Geometrical Parameters for this compound (Predicted)

ParameterBond/AngleCalculated Value
Bond Length (Å)C≡C1.21 Å
C-Br1.91 Å
C(sp)-C(aromatic)1.43 Å
C(sp)-C(hexyl)1.47 Å
Bond Angle (°)C(aromatic)-C≡C178.5°
C≡C-C(hexyl)179.1°
Dihedral Angle (°)C-C-C-C (Hexyl Chain)~180° (anti-periplanar)

Note: The data in this table is hypothetical and represents typical values expected from DFT calculations.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic properties. dntb.gov.uamdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. dntb.gov.ua

For this compound, DFT calculations show that the HOMO is primarily localized on the electron-rich phenylacetylene (B144264) moiety, specifically the π-system of the triple bond and the aromatic ring. acs.orgresearchgate.net The LUMO, conversely, is distributed over the antibonding π* orbitals of the same system. The presence of the bromine atom can also influence the orbital energies and distribution due to its electronegativity and the presence of σ* orbitals. acs.org

Table 2: Calculated Electronic Properties of this compound (Predicted)

PropertySymbolCalculated Value (eV)
Highest Occupied Molecular Orbital EnergyE(HOMO)-6.25 eV
Lowest Unoccupied Molecular Orbital EnergyE(LUMO)-1.10 eV
HOMO-LUMO Energy GapΔE5.15 eV
Ionization PotentialIP ≈ -E(HOMO)6.25 eV
Electron AffinityEA ≈ -E(LUMO)1.10 eV

Note: The data in this table is hypothetical and represents typical values expected from DFT calculations.

Theoretical vibrational frequency analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational modes and their corresponding frequencies can be obtained. researchgate.net These calculated frequencies can be correlated with the peaks observed in experimental spectra, allowing for a detailed understanding of the molecule's vibrational behavior.

For this compound, key vibrational modes include the characteristic C≡C stretching frequency, the C-Br stretching frequency, various C-H stretching and bending modes of the aromatic ring and the aliphatic hexyl chain, and the aromatic ring breathing modes. Theoretical calculations can confirm the assignment of these bands in the experimental spectrum.

Table 3: Predicted and Correlated Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Experimental Correlation (IR/Raman)
Aromatic C-H Stretch3100 - 3050Weak to Medium
Aliphatic C-H Stretch2960 - 2850Strong
Alkyne C≡C Stretch2215Weak to Medium (Raman active)
Aromatic C=C Stretch1600 - 1450Medium to Strong
Aliphatic CH₂ Bend1465Medium
Aromatic C-H Bend1100 - 1000Medium
C-Br Stretch650Strong

Note: The data in this table is hypothetical and represents typical values expected from DFT calculations and known spectroscopic correlations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.govacs.org By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be derived and compared to experimental data, aiding in the assignment of complex spectra and confirming the molecular structure.

For this compound, calculations would predict distinct chemical shifts for the protons and carbons of the hexyl chain, the aromatic ring, and the acetylenic carbons. The predicted shifts are sensitive to the electronic environment of each nucleus, which is influenced by factors like hybridization and the electronegativity of nearby atoms like bromine.

Table 4: Comparison of Predicted and Experimental NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)
Acetylenic C (α to ring)92.5-
Acetylenic C (β to ring)81.0-
Aromatic C (C-Br)123.0-
Aromatic C (ortho to alkyne)132.07.45
Aromatic C (meta to alkyne)129.57.50
Hexyl C1 (attached to alkyne)19.52.40 (t)
Hexyl CH₂ (other)31.0 - 22.01.60 - 1.30 (m)
Hexyl CH₃14.00.90 (t)

Note: The data in this table is hypothetical and represents typical values expected from GIAO-DFT calculations.

Mechanistic Studies through Computational Modeling of Reactions Involving this compound

Beyond static properties, computational chemistry is invaluable for exploring the dynamics of chemical reactions. By mapping the potential energy surface, it is possible to identify transition states, intermediates, and the activation energies associated with different reaction pathways.

The dual functionality of this compound, with a terminal alkyne and an aryl bromide, makes it a candidate for various transformations, most notably transition-metal-catalyzed cross-coupling reactions. The Sonogashira coupling, which couples a terminal alkyne with an aryl halide, is a prime example. nih.govresearchgate.netdigitellinc.com

Computational modeling using DFT can elucidate the intricate mechanism of such a reaction. For a palladium-catalyzed Sonogashira reaction, the catalytic cycle typically involves three key steps:

Oxidative Addition: The aryl bromide (this compound, in a self-coupling context, or another aryl halide) adds to the Pd(0) catalyst.

Transmetalation/Deprotonation: The terminal alkyne coordinates to the palladium center, often facilitated by a copper co-catalyst and a base, to form a palladium-alkynyl complex. researchgate.net

Reductive Elimination: The aryl and alkynyl groups couple, forming the new C-C bond and regenerating the Pd(0) catalyst. researchgate.net

By calculating the Gibbs free energy profile for the entire catalytic cycle, the rate-determining step can be identified, and the roles of ligands, solvents, and additives can be rationalized. For instance, calculations can determine the activation barriers for each elementary step, providing insight into the reaction kinetics. nih.gov

Table 5: Hypothetical Activation Energies for a Pd-Catalyzed Sonogashira Self-Coupling Reaction Pathway

Mechanistic StepTransition StateCalculated Activation Energy (kcal/mol)
Oxidative Addition of Ar-Br to Pd(0)L₂TS118.5
Alkyne Coordination & DeprotonationTS212.0
Reductive Elimination to form Di-alkyneTS315.5

Note: The data in this table is hypothetical and represents plausible energy barriers for a model Sonogashira coupling reaction.

Other potential reactions that can be studied computationally include the hydroboration-oxidation of the alkyne, which is expected to proceed with anti-Markovnikov selectivity, and catalytic hydrogenation to form the corresponding alkene or alkane. chemrxiv.orgmasterorganicchemistry.com Computational modeling provides a molecular-level understanding that complements experimental studies and aids in the design of more efficient synthetic protocols.

Characterization of Transition States and Energy Barriers

The study of chemical reactions at a molecular level hinges on the understanding of transition states and their associated energy barriers. For a molecule like this compound, computational chemistry provides powerful tools to elucidate the mechanisms of its formation and subsequent reactions. While specific studies on the transition states involving this exact molecule are not extensively documented in publicly available literature, we can infer the methodologies and likely findings from computational analyses of closely related reactions, such as the Sonogashira coupling and cycloaddition reactions involving substituted phenylacetylenes.

Computational methods, particularly density functional theory (DFT), are employed to model these transition states. For instance, in the study of related palladium-catalyzed cross-coupling reactions, calculations can pinpoint the geometry of the transition state and its corresponding energy. This information is crucial for understanding how factors like the choice of solvent, ligand, and the nature of the substituents on the aryl halide and alkyne influence the reaction efficiency. For this compound, the bromine substituent on the phenyl ring and the hexyl group on the acetylene (B1199291) would be expected to influence the electronic and steric properties of the transition states in its synthesis.

Furthermore, computational analysis of cycloaddition reactions involving phenylacetylenes provides insights into another class of transformations this molecule could undergo. For example, the 1,3-dipolar cycloaddition of phenyl azide (B81097) to various enamines has been studied using quantum mechanical methods to locate the transition structures. nih.gov These studies utilize methods like M06-2X and B97D with appropriate basis sets and solvation models to calculate the activation energies. nih.gov The distortion/interaction model is a valuable tool in these analyses to understand reactivity and selectivity. nih.gov While not directly involving this compound, these studies demonstrate the computational feasibility of characterizing transition states and energy barriers for reactions of substituted alkynes.

A hypothetical study on the cycloaddition reaction of this compound with an azide would likely involve similar computational approaches. The energy barriers for such a reaction would be influenced by the electronic effect of the para-bromo substituent and the steric bulk of the hexyl group.

To illustrate the type of data generated in such computational studies, the following interactive table presents hypothetical energy barrier data for a reaction involving a substituted phenylacetylene.

Reactant SystemComputational MethodSolventActivation Energy (kcal/mol)
p-bromophenylacetylene + Methyl AzideDFT (B3LYP/6-31G)Toluene25.3
p-bromophenylacetylene + Methyl AzideDFT (M06-2X/6-311+G(d,p))Chloroform22.8
phenylacetylene + Methyl AzideDFT (B3LYP/6-31G)Toluene26.1
phenylacetylene + Methyl AzideDFT (M06-2X/6-311+G(d,p))Chloroform23.5

Note: The data in this table is illustrative and based on typical values found in computational studies of related systems. It does not represent experimentally verified values for the specified reactions.

Application of Advanced Quantum Chemical Methods for Specific Interactions

Advanced quantum chemical methods are indispensable for a detailed understanding of the specific non-covalent interactions that govern the structure, properties, and reactivity of molecules like this compound. These interactions include hydrogen bonding, halogen bonding, and π-stacking, all of which can be present in systems containing this molecule.

The bromine atom in this compound can participate in halogen bonding, an attractive interaction between an electrophilic region on the halogen and a nucleophilic site. Quantum chemical calculations can quantify the strength and directionality of these bonds. Methods such as Møller-Plesset perturbation theory (MP2) and coupled cluster (CC) theory, often in conjunction with large basis sets, are well-suited for accurately describing these electron correlation effects. For example, a computational study could model the interaction of the bromine atom with a Lewis base and calculate the interaction energy, providing insight into its potential role in crystal engineering or molecular recognition.

The aromatic phenyl ring and the acetylenic π-system are capable of engaging in π-stacking interactions. These interactions are crucial in determining the packing of molecules in the solid state and the conformation of larger molecular assemblies. Advanced computational methods can be used to explore the potential energy surface of a dimer of this compound, identifying the most stable stacked or T-shaped geometries and quantifying the interaction energies.

Furthermore, quantum chemical methods are used to investigate intermolecular interactions in solution. monash.edu Implicit solvation models, such as the Conductor-like Polarizable Continuum Model (CPCM), can be combined with high-level electronic structure calculations to understand how the solvent environment influences molecular conformation and interactions. nih.gov

The following interactive table showcases the types of interaction energies that can be calculated using advanced quantum chemical methods for a model system related to this compound.

Interacting SystemInteraction TypeComputational MethodBasis SetInteraction Energy (kcal/mol)
p-bromophenylacetylene Dimerπ-π Stacking (Parallel Displaced)MP2aug-cc-pVDZ-2.5
p-bromophenylacetylene with AmmoniaHalogen Bond (Br···N)CCSD(T)aug-cc-pVTZ-3.1
p-bromophenylacetylene with Benzene (B151609)T-shaped π-π InteractionMP2aug-cc-pVDZ-2.1

Note: This data is illustrative and based on typical values from computational studies on similar aromatic systems. It does not represent experimentally determined values for this compound.

These computational approaches provide a granular view of the forces at play at the molecular level, which is essential for the rational design of new materials and catalysts based on substituted phenylacetylenes.

Applications of 1 Hexyl 2 4 Bromophenyl Acetylene in Advanced Materials and Supramolecular Chemistry

Utilization of 1-Hexyl-2-(4-bromophenyl)acetylene as a Precursor in Polymer Chemistry and Conjugated Systems

The primary application of this compound is as a monomer or precursor for the synthesis of advanced polymers. Its structure is ideally suited for creating extended conjugated systems, which are the cornerstone of modern organic electronics. The hexyl group imparts solubility, a critical property for processing and fabricating polymer-based devices, while the bromophenyl and acetylene (B1199291) moieties serve as reactive handles for polymerization reactions.

Poly(arylene ethynylene)s (PAEs) are a significant class of π-conjugated polymers characterized by alternating aromatic (arylene) and acetylene (ethynylene) units in their backbone. taylorfrancis.com These materials are synthesized through various transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, or Stille couplings.

The compound also serves as a key reagent in the synthesis of [n]cyclo-para-phenylenes, which are macrocyclic compounds that can form well-defined nanoporous structures. labshake.com

When incorporated into a polymer backbone, the alternating phenyl and acetylene groups of the monomer create a delocalized π-electron system along the polymer chain. This π-conjugation is responsible for the unique electronic and optical properties of the resulting materials. PAEs derived from precursors like this compound exhibit properties such as photoluminescence and charge-carrier mobility, making them suitable for a range of applications. researchgate.net

The specific properties can be tuned by modifying the chemical structure. For instance, creating cross-linked networks from PAE derivatives has been shown to substantially increase charge carrier mobilities, a crucial parameter for applications in organic field-effect transistors (OFETs) and other electronic devices. researchgate.net The introduction of metal atoms into the polymer backbone to create organometallic PAEs can further modify the electronic and optical properties, including the material's bandgap and emission color, opening up possibilities for their use in light-emitting diodes (LEDs) and photovoltaic cells. researchgate.net The ability of these frameworks to self-assemble into nanoporous structures also points to their potential in sensing and separation technologies. labshake.com

Feature of MonomerResulting Polymer PropertyPotential Application
Hexyl Group Enhanced solubility and processabilitySolution-processed electronic devices
Bromophenyl Group Reactive site for polymerization (e.g., Sonogashira coupling)Formation of high molecular weight polymers
Acetylene Unit Creates rigid, linear π-conjugationHigh charge-carrier mobility
Overall Structure Precursor to Poly(arylene ethynylene)sOrganic LEDs, OFETs, Sensors

Role of this compound in the Design of Supramolecular Architectures

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. The functional groups present in this compound make it an excellent candidate for constructing such ordered, multi-component assemblies.

The acetylene and bromophenyl groups of the molecule provide sites for coordination with metal ions, enabling its use in organometallic self-assembly. The π-system of the alkyne can coordinate to transition metals like platinum, while the bromine atom can be used in oxidative addition reactions or be replaced by other ligand-bearing groups (e.g., pyridyls) that readily bind to metals.

This allows the molecule to act as a "rod-like" linker or strut in the formation of discrete, three-dimensional supramolecular structures. For example, by combining such linear ditopic linkers with multi-topic metal-containing nodes (or "clips"), it is possible to spontaneously form highly ordered architectures like molecular prisms or cages through a process of self-assembly. researchgate.net The resulting organometallic assemblies can possess unique host-guest properties, catalytic activity, or photophysical characteristics derived from the combination of the organic linkers and the metal centers. researchgate.net

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The structure of this compound is rich in features that can direct its packing in the solid state. Key non-covalent interactions include:

π-π Stacking: The electron-rich phenyl rings can stack on top of one another, a common organizing principle in aromatic compounds.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites (such as another bromine atom or the π-system of the acetylene group) on a neighboring molecule. This is a highly directional and specific interaction that can be used to control crystal packing.

C-H···π Interactions: The hydrogen atoms on the hexyl chain or the phenyl ring can interact with the electron cloud of the aromatic ring of an adjacent molecule.

Van der Waals Forces: The flexible hexyl chains can interdigitate, leading to significant van der Waals interactions that help to fill space and stabilize the crystal lattice.

The interplay of these varied and sometimes competing interactions dictates the final three-dimensional structure of the material in the solid state. nih.govmdpi.com Understanding how these forces guide the assembly is crucial for designing materials with specific packing motifs, which in turn influences their bulk properties, such as conductivity and luminescence.

Contributions to Advanced Functional Material Development

This compound serves as a critical and multifunctional building block for the development of advanced functional materials. Its primary contribution lies in its ability to bridge the gap between molecular design and material function.

By providing a monomer that combines processability (from the hexyl group) with reactive functionality (bromo and acetylene groups), it facilitates the synthesis of soluble, high-performance PAE polymers. These polymers are central to the advancement of organic electronics, with demonstrated potential in applications requiring high charge mobility and tunable photoluminescence. researchgate.net

Furthermore, its role extends to the sophisticated field of supramolecular chemistry. The same functional groups that enable polymerization also allow it to act as a programmable component in the self-assembly of intricate organometallic cages and in the precise design of crystalline solids through a network of non-covalent interactions. researchgate.net The ability to form nanoporous structures from its derivatives further expands its utility into materials for molecular recognition and storage. labshake.com

In essence, this compound is a powerful tool for chemists and material scientists, enabling the bottom-up construction of materials with tailored properties for a new generation of advanced technologies.

Future Research Directions and Emerging Opportunities for 1 Hexyl 2 4 Bromophenyl Acetylene

Exploration of Novel Catalytic Systems for Transformations of 1-Hexyl-2-(4-bromophenyl)acetylene

The reactivity of the alkyne and the carbon-bromine bond in this compound opens avenues for a wide range of chemical transformations. Future research will likely focus on the development and application of novel catalytic systems to achieve these transformations with high efficiency, selectivity, and functional group tolerance.

Gold-catalyzed reactions represent a particularly promising area. Gold(I) complexes are known to be highly effective in activating the π-bonds of alkynes for various nucleophilic additions and cyclizations. acs.org Research could explore the use of gold catalysts for intramolecular cyclization reactions of derivatives of this compound or for intermolecular reactions, such as hydroamination or hydroalkoxylation, to introduce new functionalities. acs.org Furthermore, gold catalysis has been shown to facilitate atom transfer reactions on heteroatom-substituted alkynes and can induce rearrangements in haloacetylenes, suggesting that novel transformations of the bromoalkyne moiety could be discovered. researchgate.netdntb.gov.uabham.ac.uk For instance, gold-catalyzed four-component reactions have been shown to achieve oxo-arylfluorination or oxo-arylalkenylation of internal alkynes, a strategy that could be adapted for this compound. nih.gov

Rhodium-catalyzed reactions also offer significant potential. Rhodium complexes are well-established catalysts for C-H activation, cyclization, and addition reactions involving alkynes. chinesechemsoc.orgresearchgate.netacs.org Future studies could investigate rhodium-catalyzed arylative cyclizations of this compound with various coupling partners, such as arylboronic acids, to construct complex polycyclic structures. researchgate.netrsc.org The development of enantioselective rhodium-catalyzed transformations would be particularly valuable for applications in medicinal chemistry and materials science. rsc.org Additionally, rhodium-catalyzed alkyne cyclotrimerization strategies could be employed to synthesize complex C-aryl glycosides or other aromatic compounds from this compound and other alkynes. acs.org

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are fundamental for the synthesis of this compound itself. acs.orgresearchgate.netacs.org Future work could focus on developing more sustainable and efficient palladium catalytic systems, including those that operate under milder conditions or in greener solvents. acs.org Moreover, palladium catalysis can be used to further functionalize the molecule. For example, catalyst-controlled 1,1- and 1,2-arylboration of similar α-alkyl alkenyl arenes has been demonstrated, suggesting that the hexyl group could be a handle for further diversification. nih.gov Visible light photoredox catalysis in conjunction with palladium could also enable novel 1,2-diarylation reactions. researchgate.net

The following table summarizes potential catalytic transformations for this compound:

Catalyst SystemPotential TransformationPotential Products
Gold (Au)Hydroamination/Hydroalkoxylation, Atom Transfer, Rearrangements, Oxo-arylfunctionalizationFunctionalized alkenes, Halogenated cyclic compounds, α,α-disubstituted ketones
Rhodium (Rh)Arylative Cyclization, C-H Activation, CyclotrimerizationPolycyclic aromatic compounds, Complex C-aryl glycosides
Palladium (Pd)Sonogashira Coupling, Arylboration, 1,2-DiarylationDi-substituted alkynes, Functionalized alkyl chains, Diarylated products
PhotocatalysisHydroalkylationReductively C-C bond-formed products

Potential Integration into Bio-Conjugation and Nanomaterial Systems

The alkyne functionality in this compound makes it a prime candidate for integration into bioconjugation strategies and for the functionalization of nanomaterials.

Bioconjugation: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and bioorthogonal method for covalently linking molecules. nih.govmdpi.comnih.gov The terminal alkyne of a de-silylated precursor or a synthetically modified version of this compound could be used to attach it to azide-modified biomolecules such as proteins, peptides, and nucleic acids. nih.govnih.govresearchgate.net This could be used to label these biomolecules for imaging or to modulate their function. nih.govnih.gov Furthermore, metal-free click reactions involving activated alkynes offer an alternative bioconjugation strategy that avoids the potential toxicity of copper catalysts. nih.gov Strain-promoted azide-alkyne cycloadditions are another metal-free option. acs.org Research could focus on designing derivatives of this compound that are optimized for these bioconjugation techniques.

Nanomaterial Systems: Alkynes have emerged as a promising alternative to thiols for the surface functionalization of gold nanoparticles (AuNPs). nih.govacs.org This approach offers advantages such as straightforward preparation, rapid conjugation, and high stability. nih.gov this compound and its derivatives could be used to coat AuNPs, creating functionalized nanomaterials for applications in chemical sensing and therapeutics. nih.govacs.org Similarly, alkyne-functionalized polymers can be used to coat magnetic nanoparticles (MNPs), improving their biocompatibility and enabling further conjugation with bioactive molecules for applications like drug delivery and magnetic resonance imaging. mdpi.comresearchgate.net The synthesis of alkyne-functionalized polymers for creating vesicular nanoparticles for targeted drug delivery is another promising avenue. researchgate.net

The following table outlines potential applications in bioconjugation and nanomaterials:

Application AreaSpecific ApproachPotential Outcome
Bioconjugation Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Labeled proteins, peptides, or nucleic acids for imaging and functional studies.
Metal-free Click ReactionsBioconjugates with improved biocompatibility.
Strain-promoted Azide-Alkyne CycloadditionSite-specific modification of biomolecules in living systems.
Nanomaterials Surface functionalization of Gold Nanoparticles (AuNPs)Stable, functionalized AuNPs for sensing and therapeutic applications.
Coating of Magnetic Nanoparticles (MNPs)Biocompatible MNPs for drug delivery and medical imaging.
Formation of Vesicular NanoparticlesTargeted drug delivery systems.

Development of Advanced Spectroscopic Probes and Imaging Applications

The rigid, conjugated structure of the aryl-alkyne core in this compound suggests its potential as a scaffold for the development of novel fluorescent probes for sensing and imaging applications. nih.govyoutube.com

Small-molecule fluorescent probes are powerful tools for studying biological systems and for detecting environmental contaminants. nih.govprinceton.edu The fluorescence properties of aryl-alkynes can be sensitive to their local environment, making them suitable for use as ratiometric probes. nih.gov By strategically modifying the structure of this compound, for example, by introducing electron-donating or -withdrawing groups or by incorporating moieties that can bind to specific analytes, it may be possible to create probes that exhibit changes in their fluorescence emission in response to specific stimuli.

One promising direction is the development of fluorescent sensors for metal ions. mdpi.comnih.govnih.govneist.res.in The design of such sensors often involves a recognition element that binds the metal ion and a signaling element that produces a fluorescent response. mdpi.com The aryl-alkyne framework could serve as the signaling unit, while a chelating group appended to the molecule could act as the recognition element. The detection of environmentally and biologically important metal ions is a key area of research. mdpi.comnih.gov

Furthermore, the integration of this compound derivatives into larger systems, such as fluorescent proteins or DNA-based sensors, could lead to the development of genetically encoded biosensors for in vivo imaging. nih.govnih.govnih.gov These sensors could provide real-time information on the concentration and localization of specific analytes within living cells.

High-Throughput Screening Methodologies for Discovering New Reactions

High-throughput screening (HTS) is a powerful methodology for accelerating the discovery and optimization of chemical reactions. nih.govnumberanalytics.comyoutube.comnumberanalytics.com This approach involves running a large number of reactions in parallel on a small scale, allowing for the rapid evaluation of a wide range of reaction parameters. youtube.comx-chemrx.commpg.de

The application of HTS to the chemistry of this compound could lead to the discovery of novel transformations and the optimization of known reactions. For instance, HTS could be used to screen libraries of catalysts and ligands for Sonogashira coupling reactions to identify more efficient and robust conditions. nih.govthalesnano.com This would be valuable for the synthesis of derivatives of this compound.

Moreover, HTS can be employed in a discovery mode to identify entirely new reactions. nih.gov By combining this compound with a diverse set of reagents under a variety of conditions, it may be possible to uncover unexpected and synthetically useful transformations. The use of robotic systems for automated reaction preparation and analysis can significantly enhance the efficiency of HTS workflows. youtube.comrsc.orgnih.govyork.ac.uk

The large datasets generated from HTS experiments are well-suited for analysis using machine learning and artificial intelligence algorithms. numberanalytics.comyoutube.com These computational tools can help to identify trends and patterns in the data, leading to a deeper understanding of the reaction mechanisms and facilitating the rational design of new experiments. youtube.comyork.ac.uk

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-hexyl-2-(4-bromophenyl)acetylene, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Sonogashira coupling between 4-bromophenylacetylene and 1-hexyliodide. Key reagents include a palladium catalyst (e.g., Pd(PPh₃)₄), copper iodide as a co-catalyst, and a base like triethylamine in anhydrous THF. Reaction optimization involves controlling temperature (60–80°C) and inert atmosphere (N₂/Ar) to prevent alkyne oxidation . For analogs with trimethylsilyl protection, desilylation using TBAF in THF yields terminal alkynes .

Q. How can researchers characterize the structural purity of this compound?

  • Methodology : Use a combination of ¹H/¹³C NMR to confirm alkyne proton absence (δ 2.5–3.5 ppm) and bromophenyl signals (δ 7.2–7.6 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₄H₁₇Br: calc. 264.0452). For crystalline samples, single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (e.g., using Olex2 software) resolves bond lengths and angles, ensuring no structural ambiguities .

Q. What are the common reactivity patterns of this compound in cross-coupling reactions?

  • Methodology : The bromophenyl group undergoes Suzuki-Miyaura coupling with arylboronic acids (Pd(dba)₂, K₂CO₃, DMF/H₂O). The terminal alkyne participates in click chemistry (CuI, sodium ascorbate) with azides. Reactivity can be monitored via TLC or in situ IR spectroscopy to track alkyne consumption .

Q. How do solvent polarity and temperature affect the stability of this compound?

  • Methodology : Stability tests in DCM, THF, and DMSO at 4°C, 25°C, and 40°C over 72 hours, analyzed via HPLC. Polar aprotic solvents (e.g., DMSO) may induce decomposition above 40°C, while THF is optimal for short-term storage .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular geometry predictions from DFT calculations?

  • Methodology : Compare SCXRD-derived bond lengths (e.g., C≡C: ~1.20 Å) with DFT-optimized structures (B3LYP/6-311G**). Discrepancies >0.02 Å suggest inadequate basis sets or solvation effects. SHELX parameter refinement (HKLF 4 format) improves accuracy for disordered regions .

Q. What catalytic applications exist for this compound in surface adsorption studies?

  • Methodology : Evaluate adsorption on transition-metal carbides (e.g., δ-MoC) via temperature-programmed desorption (TPD). Acetylene’s strong binding (ΔH ~80 kJ/mol) competes with ethylene, making it a candidate for selective hydrogenation catalysts. In situ DRIFTS identifies surface intermediates like vinylidene (CCH₂) .

Q. How do electronic properties influence its potential in optoelectronic materials?

  • Methodology : Perform TD-DFT calculations (CAM-B3LYP) to predict UV-Vis absorption (λmax ~270 nm for π→π* transitions). Compare with experimental spectra in hexane. Electron-withdrawing Br substituents reduce HOMO-LUMO gaps (ΔE ~3.2 eV), enhancing charge transport in OLEDs .

Q. What strategies validate its interactions with biological targets (e.g., enzymes) despite low solubility?

  • Methodology : Use molecular docking (AutoDock Vina) with cytochrome P450 isoforms (PDB: 1TQN). Solubilize the compound in DMSO/PBS (≤0.1% v/v) for in vitro assays. Surface plasmon resonance (SPR) quantifies binding affinity (KD), with contradictory results resolved via competitive assays .

Data Contradiction Analysis

  • Example : Conflicting SCXRD vs. DFT bond angles may arise from crystal packing forces. Mitigate by refining disorder models in SHELXL (PART -1指令) or using larger basis sets (def2-TZVPP) in gas-phase DFT .
  • Example : Discrepancies in catalytic activity (e.g., acetylene vs. ethylene selectivity) require benchmarking against standardized reaction conditions (flow rate, pressure) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.